molecular formula C20H29NO6S B1409405 Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1648864-38-3

Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1409405
CAS No.: 1648864-38-3
M. Wt: 411.5 g/mol
InChI Key: ZVOMLUSTFVABSP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C20H29NO6S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has been explored in various synthetic pathways and structural analyses. For instance, Moskalenko and Boev (2012) described its use in the synthesis of spirocyclic 3-oxotetrahydrofurans, which can lead to other biologically active heterocyclic compounds (Moskalenko & Boev, 2012). Similarly, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, demonstrating its potential in creating cyclic amino acid esters (Moriguchi et al., 2014).

Crystallographic and Conformational Studies

The crystallographic and conformational properties of derivatives of this compound have been extensively studied. Graus et al. (2010) analyzed supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including compounds related to this compound (Graus et al., 2010). Additionally, Żesławska et al. (2017) conducted a conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in related stereoisomers, contributing to understanding the structural dynamics of these compounds (Żesławska et al., 2017).

Biologically Active Compounds Synthesis

Research also extends to the synthesis of biologically active compounds using this compound or its derivatives. For example, Amirani Poor et al. (2018) developed an intermolecular Ugi reaction using similar compounds, showing potential for the production of novel biologically active compounds (Amirani Poor et al., 2018).

NMR Spectroscopy and Absolute Configuration Assignment

The compound and its derivatives have also been subjects of NMR spectroscopy studies. Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of derivatives, demonstrating the compound's utility in stereochemical analyses (Jakubowska et al., 2013).

Properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfonyloxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO6S/c1-15-5-7-17(8-6-15)28(23,24)27-16-13-20(25-14-16)9-11-21(12-10-20)18(22)26-19(2,3)4/h5-8,16H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOMLUSTFVABSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3(CCN(CC3)C(=O)OC(C)(C)C)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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